molecular formula C8H14O2 B8550142 4-Hydroxy-4-methyl-7-oxa-1-octyne

4-Hydroxy-4-methyl-7-oxa-1-octyne

Cat. No. B8550142
M. Wt: 142.20 g/mol
InChI Key: WTGRBORKFZYNMY-UHFFFAOYSA-N
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Patent
US04297516

Procedure details

To a stirred solution of propargylmagnesium bromide in 35 ml. of ether, prepared from 7.65 g. (0.3 moles) of magnesium, 170 mg. of mercuric chloride and 33.6 g. (0.28 moles) of propargyl bromide, is added dropwise under argon atmosphere a solution of 25 g. (0.245 moles) of 4-methoxy-2-butanone [L. R. Fedor, J. Am. Chem. Soc., 91:4, 908 (1969)] in 20 ml. of ether at a rate to maintain gentle refluxing. The resulting mixture is stirred at ambient temperature for an additional 30 minutes then quenched at 5° C. by the addition of 140 ml. of saturated ammonium chloride solution. After filtration the ether phase is separated; the aqueous phase is extracted twice with additional ether. The combined ether extracts are washed with saturated sodium chloride solution, dried with anhydrous magnesium sulfate and taken to dryness in vacuo. Distillation of the residual oil provided 13.7 g. (40%) of product; b.p. 84°-85° C. (13 mm.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.28 mol
Type
reactant
Reaction Step Four
Quantity
0.245 mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[C:2]#C.[Mg].[CH2:7](Br)C#C.[CH3:11][O:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16]>CCOCC>[OH:17][C:15]([CH3:7])([CH2:14][CH2:13][O:12][CH3:11])[CH2:16][C:1]#[CH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)[Mg]Br
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
[Mg]
Step Three
Name
mercuric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.28 mol
Type
reactant
Smiles
C(C#C)Br
Step Five
Name
Quantity
0.245 mol
Type
reactant
Smiles
COCCC(C)=O
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at ambient temperature for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched at 5° C. by the addition of 140 ml
FILTRATION
Type
FILTRATION
Details
After filtration the ether phase
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with additional ether
WASH
Type
WASH
Details
The combined ether extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residual oil
CUSTOM
Type
CUSTOM
Details
provided 13.7 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC(CC#C)(CCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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